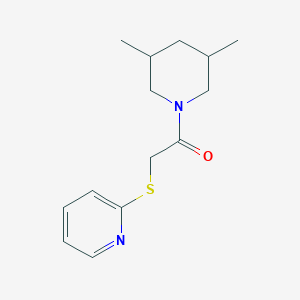
1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMPS and is a member of the piperidine family of compounds. DMPS is widely used in scientific research due to its unique properties and ability to interact with various biological systems.
作用机制
DMPS exerts its biological effects through the formation of stable complexes with heavy metals, such as mercury and lead. These complexes are then excreted from the body, reducing the toxic effects of these metals. DMPS has also been shown to increase the levels of glutathione, an important antioxidant in the body, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DMPS has been shown to have a variety of biochemical and physiological effects. In addition to its chelating properties, DMPS has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications. DMPS has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
实验室实验的优点和局限性
DMPS has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and stored. DMPS is also relatively non-toxic, making it a safe compound to use in laboratory settings. However, DMPS has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with other biological processes.
未来方向
There are several potential future directions for research on DMPS. One area of interest is the development of more efficient synthesis methods for DMPS. Another area of research is the investigation of DMPS as a potential therapy for various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of DMPS, which may lead to the development of new therapeutic strategies.
合成方法
DMPS can be synthesized through a variety of methods, including the reaction of 2-bromopyridine with 3,5-dimethylpiperidine in the presence of a suitable base. The resulting product is then treated with thioacetic acid to yield the final product, 1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone.
科学研究应用
DMPS has a wide range of applications in scientific research, including its use as a chelating agent for heavy metal detoxification, a treatment for mercury toxicity, and as a potential therapy for various neurological disorders. DMPS has also been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11-7-12(2)9-16(8-11)14(17)10-18-13-5-3-4-6-15-13/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIIHHSPRFKKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)
![1-benzyl-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]triazole-4-carboxamide](/img/structure/B7498270.png)
![2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide](/img/structure/B7498284.png)

![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498314.png)

![methyl 5-cyano-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B7498333.png)
![3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)